N-[4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide
Overview
Description
N-[4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide is a chemical compound known for its unique structural properties and applications in various scientific fields. This compound features a benzoxadiazole ring, which is often utilized in fluorescent labeling due to its strong fluorescence properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide typically involves the reaction of 4-nitro-2,1,3-benzoxadiazole with aniline derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The final product is often purified using techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzoxadiazole ring allows for substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
N-[4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in the labeling of biomolecules for imaging and tracking purposes.
Medicine: Investigated for its potential use in drug delivery systems and diagnostic tools.
Industry: Utilized in the development of advanced materials and sensors.
Mechanism of Action
The mechanism of action of N-[4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide involves its ability to interact with specific molecular targets. The benzoxadiazole ring allows for strong fluorescence, making it useful in imaging applications. The compound can bind to various biomolecules, enabling the study of biological processes at the molecular level.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]phenyl]acetamide
- N-[4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)methyl]amino]phenyl]acetamide
- N-[4-[(7-nitro-2,1,3-benzoxadiazol-4-yl)amino]hexanoyl]phenyl]acetamide
Uniqueness
N-[4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide is unique due to its specific structural configuration, which provides distinct fluorescence properties. This makes it particularly valuable in applications requiring high sensitivity and specificity, such as in biological imaging and chemical sensing.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[4-[(4-nitro-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O4/c1-8(20)15-9-2-4-10(5-3-9)16-12-7-6-11-13(18-23-17-11)14(12)19(21)22/h2-7,16H,1H3,(H,15,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUIVQEWDJKNEGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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